molecular formula C12H7NO2S B8344160 5-(Pyridine-2-ylethynyl)thiophene-2-carboxylic acid

5-(Pyridine-2-ylethynyl)thiophene-2-carboxylic acid

Cat. No. B8344160
M. Wt: 229.26 g/mol
InChI Key: SKYMKZWDQDXVEK-UHFFFAOYSA-N
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Patent
US07795249B2

Procedure details

To a solution of 5-(pyridine-2-ylethynyl)thiophene-2-carboxylate (1.43 g, 5.54 mmol) in ethanol (40 mL) was added sodium hydroxide (0.585 g, 14.6 mmol). The reaction mixture was allowed to stir at rt for 20 h. The solution was concentrated and diluted with 1N aqueous HCl. A precipitate formed and was filtered to give 5-(pyridine-2-ylethynyl)thiophene-2-carboxylic acid (1.02 g, 4.46 mmol) as a yellow solid. LCMS: (FA) ES+ 230.2, ES-229.4.
Name
5-(pyridine-2-ylethynyl)thiophene-2-carboxylate
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0.585 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]#[C:8][C:9]1[S:13][C:12]([C:14]([O-:16])=[O:15])=[CH:11][CH:10]=1.[OH-].[Na+]>C(O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]#[C:8][C:9]1[S:13][C:12]([C:14]([OH:16])=[O:15])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
5-(pyridine-2-ylethynyl)thiophene-2-carboxylate
Quantity
1.43 g
Type
reactant
Smiles
N1=C(C=CC=C1)C#CC1=CC=C(S1)C(=O)[O-]
Name
Quantity
0.585 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with 1N aqueous HCl
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C#CC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.46 mmol
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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